Cas no 2294945-64-3 (2,4-dibromo-1-(propan-2-yl)-1H-imidazole)
2,4-dibromo-1-(propan-2-yl)-1H-imidazole Chemical and Physical Properties
Names and Identifiers
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- 2,4-dibromo-1-(propan-2-yl)-1H-imidazole
- EN300-25681711
- 2294945-64-3
-
- MDL: MFCD31809651
- Inchi: 1S/C6H8Br2N2/c1-4(2)10-3-5(7)9-6(10)8/h3-4H,1-2H3
- InChI Key: GXXFQRAHDFIPOF-UHFFFAOYSA-N
- SMILES: BrC1=NC(=CN1C(C)C)Br
Computed Properties
- Exact Mass: 267.90337g/mol
- Monoisotopic Mass: 265.90542g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 118
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 17.8Ų
2,4-dibromo-1-(propan-2-yl)-1H-imidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-25681711-1g |
2,4-dibromo-1-(propan-2-yl)-1H-imidazole |
2294945-64-3 | 1g |
$871.0 | 2023-09-14 | ||
| Enamine | EN300-25681711-5g |
2,4-dibromo-1-(propan-2-yl)-1H-imidazole |
2294945-64-3 | 5g |
$2525.0 | 2023-09-14 | ||
| Enamine | EN300-25681711-10g |
2,4-dibromo-1-(propan-2-yl)-1H-imidazole |
2294945-64-3 | 10g |
$3746.0 | 2023-09-14 | ||
| Enamine | EN300-25681711-0.05g |
2,4-dibromo-1-(propan-2-yl)-1H-imidazole |
2294945-64-3 | 95% | 0.05g |
$732.0 | 2024-06-18 | |
| Enamine | EN300-25681711-0.1g |
2,4-dibromo-1-(propan-2-yl)-1H-imidazole |
2294945-64-3 | 95% | 0.1g |
$767.0 | 2024-06-18 | |
| Enamine | EN300-25681711-0.25g |
2,4-dibromo-1-(propan-2-yl)-1H-imidazole |
2294945-64-3 | 95% | 0.25g |
$801.0 | 2024-06-18 | |
| Enamine | EN300-25681711-0.5g |
2,4-dibromo-1-(propan-2-yl)-1H-imidazole |
2294945-64-3 | 95% | 0.5g |
$836.0 | 2024-06-18 | |
| Enamine | EN300-25681711-1.0g |
2,4-dibromo-1-(propan-2-yl)-1H-imidazole |
2294945-64-3 | 95% | 1.0g |
$871.0 | 2024-06-18 | |
| Enamine | EN300-25681711-2.5g |
2,4-dibromo-1-(propan-2-yl)-1H-imidazole |
2294945-64-3 | 95% | 2.5g |
$1707.0 | 2024-06-18 | |
| Enamine | EN300-25681711-5.0g |
2,4-dibromo-1-(propan-2-yl)-1H-imidazole |
2294945-64-3 | 95% | 5.0g |
$2525.0 | 2024-06-18 |
2,4-dibromo-1-(propan-2-yl)-1H-imidazole Related Literature
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
Additional information on 2,4-dibromo-1-(propan-2-yl)-1H-imidazole
Comprehensive Overview of 2,4-Dibromo-1-(propan-2-yl)-1H-imidazole (CAS No. 2294945-64-3)
2,4-Dibromo-1-(propan-2-yl)-1H-imidazole (CAS No. 2294945-64-3) is a halogenated imidazole derivative that has garnered significant attention in recent years due to its versatile applications in pharmaceutical research, agrochemical development, and material science. This compound, characterized by its unique brominated imidazole structure, serves as a critical intermediate in the synthesis of various biologically active molecules. Researchers and industry professionals are increasingly exploring its potential, particularly in the context of drug discovery and catalysis.
The molecular structure of 2,4-dibromo-1-(propan-2-yl)-1H-imidazole features two bromine atoms at the 2- and 4-positions of the imidazole ring, along with an isopropyl group at the 1-position. This configuration enhances its reactivity, making it a valuable building block for heterocyclic chemistry. Recent studies highlight its role in the development of antimicrobial agents and enzyme inhibitors, aligning with the growing demand for novel therapeutic compounds in the post-pandemic era.
In the agrochemical sector, CAS No. 2294945-64-3 is being investigated for its potential as a precursor to crop protection agents. With global concerns about food security and sustainable agriculture, the search for efficient and environmentally friendly pesticide intermediates has intensified. This compound’s ability to modify biological pathways in pests while minimizing ecological impact positions it as a promising candidate for future innovations.
From a material science perspective, 2,4-dibromo-1-(propan-2-yl)-1H-imidazole is explored for its utility in organic electronics and photoactive materials. Its bromine substituents facilitate cross-coupling reactions, enabling the construction of complex conjugated systems essential for OLEDs and solar cells. This aligns with the surge in renewable energy research and the push for greener technologies.
Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are commonly employed to characterize CAS No. 2294945-64-3, ensuring high purity and consistency for industrial applications. Quality control protocols are critical, given the compound’s role in high-value syntheses. Suppliers and manufacturers emphasize GMP compliance and batch-to-batch reproducibility to meet the stringent demands of end-users.
The commercial availability of 2,4-dibromo-1-(propan-2-yl)-1H-imidazole has expanded, driven by its growing applications. However, challenges such as synthetic scalability and cost-effective production remain areas of active research. Innovations in green chemistry and catalytic bromination are being explored to address these hurdles, reflecting the industry’s focus on sustainability.
In summary, 2,4-dibromo-1-(propan-2-yl)-1H-imidazole (CAS No. 2294945-64-3) represents a multifaceted compound with broad relevance across scientific disciplines. Its integration into drug development, agrochemicals, and advanced materials underscores its importance in addressing contemporary challenges. As research progresses, this compound is poised to play a pivotal role in shaping future technological and scientific advancements.
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